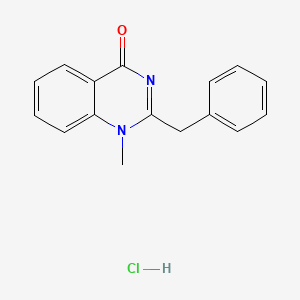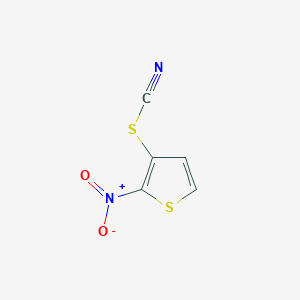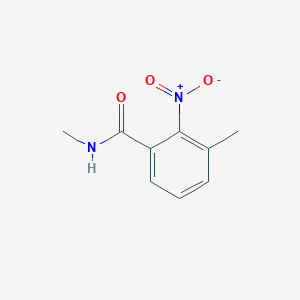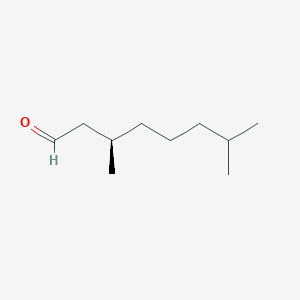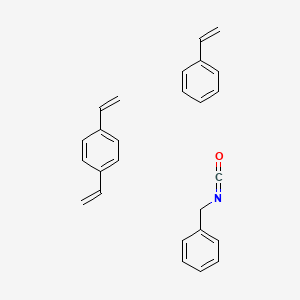
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene
描述
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene are organic compounds with distinct chemical structures and properties. These compounds are widely used in various industrial and scientific applications due to their unique reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis(ethenyl)benzene can be synthesized through the coupling reactions of platinum complexes with 1,4-bis(ethynyl)benzene, catalyzed by copper(I) iodide . Isocyanatomethylbenzene is typically prepared through the reaction of xylylene diisocyanate with appropriate reagents . Styrene is commonly produced via the dehydrogenation of ethylbenzene in the presence of steam and a catalyst .
Industrial Production Methods
The industrial production of these compounds involves large-scale chemical processes. For example, styrene is produced in large quantities through the catalytic dehydrogenation of ethylbenzene, which is a key step in the manufacture of polystyrene plastics .
化学反应分析
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert these compounds into their corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of styrene can yield benzaldehyde and benzoic acid .
科学研究应用
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene have numerous applications in scientific research:
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, styrene undergoes polymerization through a free-radical mechanism, where the double bonds in the styrene molecules react to form long polymer chains . Isocyanatomethylbenzene reacts with nucleophiles to form urethane linkages, which are crucial in the production of polyurethanes .
相似化合物的比较
Similar Compounds
1,3-Bis(isocyanatomethyl)benzene: Similar to isocyanatomethylbenzene but with different substitution patterns.
1,4-Bis(ethynyl)benzene: Similar to 1,4-bis(ethenyl)benzene but with triple bonds instead of double bonds.
Uniqueness
1,4-Bis(ethenyl)benzene, isocyanatomethylbenzene, and styrene are unique due to their specific chemical structures and reactivity. For instance, styrene’s ability to undergo polymerization makes it a key monomer in the production of polystyrene plastics . Isocyanatomethylbenzene’s reactivity with nucleophiles allows for the formation of versatile polyurethanes .
属性
IUPAC Name |
1,4-bis(ethenyl)benzene;isocyanatomethylbenzene;styrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H7NO.C8H8/c1-3-9-5-7-10(4-2)8-6-9;10-7-9-6-8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;1-5H,6H2;2-7H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEHLMLNGYENTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)CN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



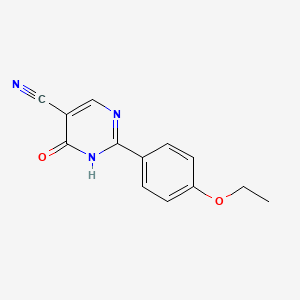
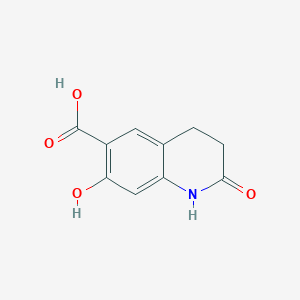
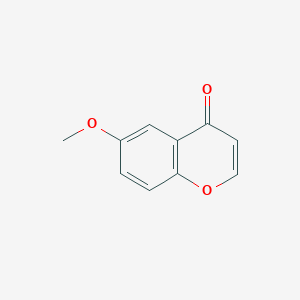
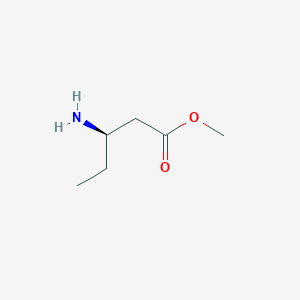
![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)
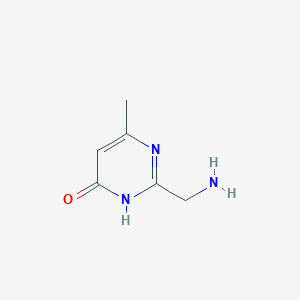
![2-Isopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3273992.png)
![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)
![9-Phenyl-7H-benzo[c]carbazole](/img/structure/B3274017.png)
